Cas no 2248198-65-2 ((2R)-2-Isoquinolin-1-ylpropan-1-amine)

(2R)-2-Isoquinolin-1-ylpropan-1-amine is a chiral amine derivative featuring an isoquinoline moiety, a structure of interest in medicinal chemistry and asymmetric synthesis. The (R)-configuration at the stereocenter enhances its potential as a building block for enantioselective applications, particularly in the development of pharmacologically active compounds. Its isoquinoline group confers rigidity and aromatic character, which may improve binding affinity in target interactions. This compound is suitable for use as an intermediate in the synthesis of alkaloid analogs or as a ligand in catalytic systems. High purity and well-defined stereochemistry ensure reproducibility in research applications, making it a valuable tool for synthetic and pharmaceutical studies.
(2R)-2-Isoquinolin-1-ylpropan-1-amine structure
2248198-65-2 structure
Product Name:(2R)-2-Isoquinolin-1-ylpropan-1-amine
CAS No:2248198-65-2
MF:C12H14N2
MW:186.252962589264
CID:6415794
PubChem ID:137940204
Update Time:2025-08-04

(2R)-2-Isoquinolin-1-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-Isoquinolin-1-ylpropan-1-amine
    • (2R)-2-(isoquinolin-1-yl)propan-1-amine
    • 2248198-65-2
    • EN300-6507328
    • Inchi: 1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m1/s1
    • InChI Key: PFILLUBNZUCEAL-SECBINFHSA-N
    • SMILES: N1C=CC2C=CC=CC=2C=1[C@H](C)CN

Computed Properties

  • Exact Mass: 186.115698455g/mol
  • Monoisotopic Mass: 186.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9Ų

(2R)-2-Isoquinolin-1-ylpropan-1-amine Pricemore >>

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Additional information on (2R)-2-Isoquinolin-1-ylpropan-1-amine

Comprehensive Overview of (2R)-2-Isoquinolin-1-ylpropan-1-amine (CAS No. 2248198-65-2): Properties, Applications, and Research Insights

(2R)-2-Isoquinolin-1-ylpropan-1-amine (CAS No. 2248198-65-2) is a chiral organic compound featuring an isoquinoline scaffold, which has garnered significant attention in pharmaceutical and biochemical research due to its structural uniqueness and potential therapeutic applications. The compound's stereospecificity, attributed to the (2R) configuration, plays a critical role in its interactions with biological targets, making it a subject of interest for drug discovery and development. Researchers are increasingly exploring its utility in modulating enzyme activity or receptor binding, particularly in neurological and metabolic disorders.

The isoquinoline moiety in (2R)-2-Isoquinolin-1-ylpropan-1-amine is a privileged structure in medicinal chemistry, often associated with bioactive molecules. This has led to a surge in studies investigating its derivatives for their anti-inflammatory, antioxidant, and neuroprotective properties. Recent publications highlight its potential as a precursor for designing small-molecule inhibitors targeting protein-protein interactions, a hot topic in precision medicine. The compound's CAS No. 2248198-65-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

From a synthetic perspective, (2R)-2-Isoquinolin-1-ylpropan-1-amine poses intriguing challenges due to its chiral center and the need for enantioselective synthesis. Advanced techniques such as asymmetric catalysis and chiral resolution are often employed to achieve high optical purity, a key consideration for pharmaceutical applications. The compound's amine functionality also allows for further derivatization, enabling the creation of libraries for high-throughput screening—a strategy widely adopted in modern drug discovery pipelines.

In the context of AI-driven drug design, (2R)-2-Isoquinolin-1-ylpropan-1-amine has emerged as a test case for predictive modeling of chiral drug candidates. Computational chemists utilize its structural features to train algorithms for molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies. This aligns with the growing trend of integrating machine learning in chemical research, a topic dominating scientific forums and search engine queries related to computational chemistry.

Environmental and green chemistry considerations are also shaping research around CAS No. 2248198-65-2. Scientists are exploring sustainable synthetic routes to minimize waste and energy consumption, responding to the pharmaceutical industry's push toward eco-friendly manufacturing. The compound's stability under various pH conditions is another area of investigation, particularly for formulation development in drug delivery systems.

Analytical characterization of (2R)-2-Isoquinolin-1-ylpropan-1-amine typically involves advanced techniques like HPLC-MS and chiral chromatography to verify purity and stereochemical integrity. These methods are frequently discussed in online scientific communities, reflecting user interest in analytical method validation for complex chiral molecules. The compound's spectral data (NMR, IR) are often shared in open-access databases, facilitating collaborative research.

As the scientific community continues to explore (2R)-2-Isoquinolin-1-ylpropan-1-amine, its potential extends beyond traditional pharmaceuticals. Recent patent filings suggest applications in agrochemicals and material science, particularly in designing functionalized polymers. This multidisciplinary appeal makes CAS No. 2248198-65-2 a recurring keyword in cross-domain research literature, underscoring its versatility as a chemical building block.

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